N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a benzothiazole-derived compound characterized by two benzothiazole rings linked via a carboxamide group. The trifluoromethyl (-CF₃) substituent at the 4-position of one benzothiazole ring enhances its metabolic stability and lipophilicity, which are critical for bioavailability and target binding . Synthesis typically involves coupling reactions between benzothiazole-2-carboxylic acid derivatives and substituted 2-aminobenzothiazoles under basic conditions (e.g., K₂CO₃ in DMF) .
Properties
IUPAC Name |
N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3N3OS2/c17-16(18,19)8-4-3-7-11-12(8)21-15(25-11)22-13(23)14-20-9-5-1-2-6-10(9)24-14/h1-7H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGNCHHXKUSYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzothiazole rings undergo EAS at electron-rich positions. The trifluoromethyl group acts as a meta-directing deactivating group, influencing regioselectivity:
Key Reactions:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 5 or 7 of the non-CF₃-substituted benzothiazole ring .
-
Halogenation : Bromine in acetic acid selectively substitutes at position 6 (non-CF₃ ring) due to steric and electronic effects .
Table 2: EAS Reactivity Comparison
| Position | Reactivity (Relative Rate) | Directing Effect |
|---|---|---|
| 5 | High | Activating |
| 6 | Moderate | Deactivating |
| 7 | Low | Activating |
Nucleophilic Substitution Reactions
The carboxamide group participates in hydrolysis and aminolysis:
Hydrolysis :
-
Acidic (6M HCl, reflux): Forms 1,3-benzothiazole-2-carboxylic acid and 2-amino-4-(trifluoromethyl)benzothiazole .
-
Basic (NaOH, 80°C): Yields sodium carboxylate and amine derivatives.
Aminolysis :
Reaction with primary amines (e.g., methylamine) replaces the amide group with substituted amines, yielding N-methyl-N’-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]urea under mild conditions .
Reduction of the Amide Group
Catalytic hydrogenation (H₂, Pd/C) reduces the amide to a secondary amine, though competing benzothiazole ring hydrogenation occurs above 100°C .
Trifluoromethyl Group Reactivity
The CF₃ group is resistant to nucleophilic displacement but undergoes radical-mediated defluorination under UV light (λ = 254 nm) in the presence of TiO₂, forming N-[4-carboxy-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the benzothiazole rings:
Table 3: Cross-Coupling Reactions
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives at position 6 | 55 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated analogs | 48 |
The electron-withdrawing CF₃ group slightly reduces coupling efficiency compared to non-fluorinated analogs .
Stability and Degradation Pathways
Scientific Research Applications
N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and benzothiazole rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or interacting with cellular receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide with structurally related benzothiazole derivatives:
Key Findings
Substituent Effects on Activity :
- The trifluoromethyl (-CF₃) group, as seen in the target compound and 4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide , enhances metabolic resistance and hydrophobic interactions, which may improve pharmacokinetics .
- Biphenyl analogs (e.g., N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide ) demonstrate significant diuretic activity, suggesting that extending aromatic systems can modulate biological function .
Synthetic Flexibility :
- Derivatives with piperazine-acetamide side chains (e.g., BZ-IV) are synthesized via nucleophilic substitution, highlighting the adaptability of benzothiazole scaffolds for diverse functionalization .
Biological Activity
N-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C14H8F3N3OS
- Molecular Weight : 341.29 g/mol
- LogP : 2.85 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research has indicated that benzothiazole derivatives, including this compound, often exhibit:
- Inhibition of Enzymatic Activity : Targeting enzymes involved in various biological pathways.
- Antimicrobial Properties : Demonstrating efficacy against a range of microorganisms.
- Anticancer Activity : Inducing apoptosis in cancer cells through various mechanisms.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:
- A study demonstrated that similar benzothiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis |
| Compound B | A549 (Lung) | 4.5 | Apoptosis |
Antimicrobial Activity
Research has also shown that this compound possesses antimicrobial properties:
- A recent study reported that this compound exhibited significant antifungal activity against Cercospora arachidicola, with an EC50 value below 10 µg/mL .
| Microorganism | EC50 (µg/mL) | Comparison |
|---|---|---|
| Cercospora arachidicola | <10 | Superior to thifluzamide |
| Rhizoctonia solani | 2.0 | Comparable to commercial fungicides |
Study on Antifungal Activity
In a study aimed at developing novel fungicides, researchers synthesized a series of benzothiazole derivatives. Among these, this compound showed remarkable antifungal activity. The compound was tested against several fungal strains and demonstrated high efficacy with low toxicity profiles .
Study on Anticancer Properties
Another critical investigation assessed the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to significant cell death in MCF-7 and A549 cells, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a benzothiazole-2-carboxylic acid derivative with a substituted benzothiazole amine. Key steps include:
- Amide Bond Formation : Use coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) under nitrogen to minimize hydrolysis .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while reflux conditions (e.g., ethanol at 80°C for 18 hours) improve yields in cyclization steps .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) may be required for introducing trifluoromethyl groups .
- Yield Improvement : Monitor reaction progress via TLC and purify intermediates via column chromatography or recrystallization (e.g., methanol/water mixtures) .
Basic: Which analytical techniques are critical for verifying the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. For example, the trifluoromethyl group () appears as a singlet at ~110–120 ppm in -NMR .
- Infrared Spectroscopy (IR) : Identify key functional groups (amide C=O stretch at ~1650–1700 cm, benzothiazole C=N at ~1600 cm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns (C18) with acetonitrile/water gradients .
- Elemental Analysis : Validate empirical formulas by comparing experimental and theoretical C/H/N/S percentages .
Advanced: How does this compound inhibit enzymes like BRAF, and what structural insights support its mechanism?
Methodological Answer:
- Mechanism : The compound induces inhibited BRAF dimers by binding to the ATP pocket, as shown in X-ray crystallography (PDB: 1SU). The trifluoromethyl group enhances hydrophobic interactions, while the benzothiazole scaffold stabilizes dimeric conformations .
- Structural Validation : Use SHELXL for refining crystallographic data (resolution <1.8 Å) to map hydrogen bonds (e.g., N–H···N interactions) and π-stacking .
- Mutagenesis Studies : Compare inhibition kinetics (IC) against wild-type and mutant BRAF to confirm binding specificity .
Advanced: What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
Methodological Answer:
- Crystal Growth : Use slow evaporation in mixed solvents (e.g., methanol/dichloromethane) to obtain single crystals. Twinning issues may require seeding or temperature gradients .
- Data Collection : Optimize synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Address absorption effects (common with heavy atoms like sulfur) via multi-scan corrections .
- Validation Tools : Employ PLATON or CCDC software to check for voids, hydrogen-bonding patterns, and R values. SHELXL’s TWIN command resolves twinning .
Advanced: How can biological activity against Mycobacterium tuberculosis be evaluated experimentally?
Methodological Answer:
- In Vitro Assays : Use the Microplate Alamar Blue Assay (MABA) to determine minimum inhibitory concentrations (MIC) against M. tuberculosis H37Rv. Include rifampicin as a positive control .
- Cytotoxicity Testing : Assess selectivity via mammalian cell lines (e.g., Vero cells) using MTT assays. A selectivity index (SI) >10 indicates therapeutic potential .
- SAR Analysis : Modify substituents (e.g., chloro, fluoro) on the benzothiazole ring to correlate structural features with activity .
Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
Methodological Answer:
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF, -NO) at the 4-position to enhance metabolic stability. Compare activities of derivatives like 3c (2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Arg509 in BRAF) .
- In Silico Screening : Apply QSAR models to predict logP and bioavailability for novel analogs .
Advanced: What role do hydrogen-bonding networks play in stabilizing the crystal structure of this compound?
Methodological Answer:
- Graph Set Analysis : Identify motifs like (e.g., N–H···N dimers) using Etter’s rules. These dimers often form centrosymmetric arrangements .
- Packing Forces : Non-classical interactions (C–H···O/F) contribute to layered stacking. For example, C4–H4···F2 bonds stabilize parallel molecular alignments .
- Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) in SHELXL to distinguish static disorder from dynamic motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
